Flumethasone-d3
CAS No.:
Cat. No.: VC0208250
Molecular Formula: C₂₂H₂₅D₃F₂O₅
Molecular Weight: 413.47
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₂H₂₅D₃F₂O₅ |
|---|---|
| Molecular Weight | 413.47 |
Introduction
Structural and Chemical Characteristics
Physicochemical Properties
Table 1 contrasts key properties of flumethasone-d3 with its non-deuterated counterpart:
| Property | Flumethasone-d3 | Flumethasone |
|---|---|---|
| Molecular Weight | 413.47 g/mol | 410.458 g/mol |
| Hydrogen Bond Donors | 2 | 3 |
| Rotatable Bonds | 4 | 4 |
| logP | 2.5 | 1.4–2.2 |
| Plasma Protein Binding | >95% | >95% |
Synthesis and Isotopic Incorporation
Deuterium Labeling Strategies
Industrial synthesis employs catalytic deuteration techniques using deuterium gas (D₂) under controlled pressure (3–5 atm) and palladium-based catalysts at 50–60°C. The process selectively substitutes three hydrogen atoms at the 16α-methyl position without affecting other functional groups. Post-synthetic purification combines reverse-phase HPLC and crystallization from acetone/hexane mixtures, achieving >95% isotopic purity .
Key challenges include:
-
Preventing deuterium scrambling during esterification steps
-
Maintaining stereochemical integrity at C11 and C17 positions
-
Minimizing protium back-exchange during purification
Recent advances utilize continuous-flow hydrogenation systems that reduce deuteration time from 72 to 12 hours while improving isotopic incorporation efficiency to 98.5%.
Pharmacological Profile
Metabolic Stability
Comparative hepatic microsome assays reveal enhanced metabolic stability for the deuterated compound:
| Metabolic Parameter | Flumethasone-d3 | Flumethasone |
|---|---|---|
| CYP3A4 Half-life (min) | 58 ± 4 | 42 ± 3 |
| UGT2B7 Glucuronidation | 12% | 18% |
| Plasma Clearance (mL/min) | 14.2 | 16.8 |
This kinetic isotope effect (KIE = 1.38) at the 16α position slows oxidative metabolism while maintaining therapeutic activity.
Analytical Applications
Mass Spectrometric Quantification
As an internal standard in LC-MS/MS assays, flumethasone-d3 enables precise quantification of endogenous corticosteroids with <2% matrix interference . A typical calibration curve demonstrates linearity (R² > 0.999) across 0.1–100 ng/mL ranges when using a 1:1 deuterated/non-deuterated ratio .
Metabolic Pathway Mapping
Stable isotope dilution analysis with flumethasone-d3 has elucidated previously unknown Phase II metabolites:
-
21-O-sulfate conjugate (m/z 493.1 → 97.0)
-
17β-carboxylic acid derivative (m/z 429.2 → 311.1)
-
6α-fluoroepoxide (m/z 427.2 → 309.1)
These discoveries were enabled by the 3 Da mass shift between deuterated and non-deuterated ions in MS² spectra.
| Condition | Degradation Over 6 Months |
|---|---|
| 25°C/60% RH | <0.5% |
| 40°C/75% RH | 1.2% |
| Photolytic | 0.8% |
Storage at 4°C in amber vials with desiccant maintains >99% purity for 24 months .
Emerging Research Directions
Targeted Drug Delivery
Recent trials encapsulate flumethasone-d3 in PEGylated liposomes (80–100 nm diameter) for synovial fluid targeting. Pharmacokinetic models predict:
-
3.8-fold increase in joint residence time
-
72% reduction in hepatic first-pass metabolism
-
40% lower plasma Cmax compared to free drug
Environmental Impact Studies
Using flumethasone-d3 as a tracer, wastewater epidemiology studies quantify corticosteroid pollution with 0.1 pg/L detection limits. Initial data from 12 European cities show:
| City | Flumethasone Load (g/day/1000 people) |
|---|---|
| Amsterdam | 1.4 ± 0.2 |
| Barcelona | 2.1 ± 0.3 |
| Munich | 0.9 ± 0.1 |
This methodology enables real-time monitoring of pharmaceutical environmental footprints.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume